RORgammat Inverse agonist 10
Description
RORγt as a Nuclear Hormone Receptor and Transcription Factor
RORγt, an isoform of the RORγ gene (also known as RORC or NR1F3), is a member of the nuclear hormone receptor superfamily. wikipedia.orgatomic-lab.org These receptors are ligand-dependent transcription factors that control gene expression by binding to specific DNA sequences. nih.govnih.gov RORγt is distinguished by its preferential expression within the immune system, particularly in the thymus and differentiated Th17 cells. nih.govfrontiersin.orgtandfonline.com Structurally, like other nuclear receptors, RORγt possesses a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.govbrainimmune.com The DBD allows it to recognize and bind to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes, thereby modulating their transcription. nih.govfrontiersin.org
The activity of RORγt can be influenced by the binding of small molecules to its LBD. brainimmune.com While it is termed an "orphan" receptor because its natural, high-affinity endogenous ligand has been elusive, several cholesterol intermediates and oxysterols have been identified as potential natural agonists. nih.gov The binding of a ligand induces conformational changes in the LBD, which in turn affects the recruitment of co-activator or co-repressor proteins, ultimately determining whether gene transcription is enhanced or suppressed. nih.gov
Functional Significance of RORγt in Th17 Cell Differentiation
RORγt is widely recognized as the master transcription factor governing the differentiation of T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells. frontiersin.orgbrainimmune.comnih.gov Naïve CD4+ T cells, upon activation in the presence of specific cytokines like transforming growth factor-β (TGF-β) and interleukin-6 (IL-6), upregulate the expression of RORγt. mdpi.comnih.gov This upregulation is a pivotal event that commits the T cell to the Th17 lineage. frontiersin.orgnih.gov
Studies in mice have demonstrated that the absence of RORγt leads to a failure in the development of Th17 cells, highlighting its essential role in this process. tandfonline.comnih.gov RORγt, in concert with other transcription factors such as STAT3, IRF4, and BATF, orchestrates the entire Th17 differentiation program. nih.govfrontiersin.org It directly activates the transcription of genes that define the Th17 cell identity and function. nih.gov
Role of RORγt in the Production of Pro-inflammatory Cytokines (IL-17, IL-21, IL-22, GM-CSF)
A primary function of RORγt is to drive the production of a suite of pro-inflammatory cytokines by Th17 cells. nih.gov By binding to the promoter regions of the genes encoding these cytokines, RORγt directly stimulates their transcription. frontiersin.orgnih.gov
The signature cytokine of Th17 cells is Interleukin-17 (IL-17A and IL-17F) . nih.govfrontiersin.org RORγt is indispensable for the induction of IL-17 transcription. nih.govbrainimmune.com IL-17 plays a crucial role in host defense against certain extracellular bacteria and fungi but is also a key mediator of inflammation in autoimmune diseases. frontiersin.orgnih.gov
RORγt also regulates the production of other important cytokines:
Interleukin-21 (IL-21): This cytokine acts in an autocrine manner to amplify Th17 differentiation and is also influenced by RORγt. mdpi.com
Interleukin-22 (IL-22): Working alongside IL-17, IL-22 is involved in inflammatory responses, particularly at mucosal surfaces. RORγt inhibitors have been shown to block both IL-17 and IL-22 production. nih.gov
Granulocyte-macrophage colony-stimulating factor (GM-CSF): Research indicates that RORγt, in conjunction with IL-23, drives the expression of GM-CSF in helper T cells. merckmillipore.comresearchgate.net GM-CSF is essential for the effector phase of autoimmune neuroinflammation. merckmillipore.comresearchgate.net
RORγt as a Pharmacological Target for Immunomodulation in Inflammatory and Autoimmune Disorders
The central role of the RORγt/Th17 axis in promoting inflammation has made it a highly attractive target for the development of new therapies for a range of autoimmune and inflammatory conditions. nih.govnih.govdrugbank.com Dysregulated Th17 cell activity and excessive production of IL-17 are implicated in the pathogenesis of diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. frontiersin.orgnih.govontosight.ai
Targeting RORγt offers a way to downregulate the entire pro-inflammatory cascade driven by Th17 cells, rather than blocking a single cytokine. nih.gov Small molecule inhibitors, such as inverse agonists and antagonists, have been developed to modulate RORγt activity. tandfonline.comnih.gov Inverse agonists bind to the RORγt LBD and promote the recruitment of co-repressors, leading to a decrease in the transcription of target genes like IL-17. nih.govontosight.ai
Mice deficient in RORγt have shown resistance to the development of several autoimmune diseases, and treatment with RORγt inverse agonists has demonstrated efficacy in various preclinical models of these conditions. nih.govnih.gov This has spurred significant interest in the clinical development of RORγt inhibitors as a novel therapeutic strategy for a multitude of autoimmune disorders. tandfonline.comontosight.ai
RORγt Inverse Agonist 10: A Closer Look
RORγt Inverse agonist 10 is a potent and orally bioavailable small molecule designed to target the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). medchemexpress.com
Mechanism of Action: As an inverse agonist, this compound binds to the RORγt receptor and reduces its transcriptional activity. ontosight.aimedchemexpress.com This action effectively suppresses the differentiation of Th17 cells and inhibits the production of pro-inflammatory cytokines that are hallmarks of Th17-mediated immune responses. nih.govmedchemexpress.com
Preclinical Findings: In laboratory studies, RORγt Inverse agonist 10 has demonstrated a dose-dependent inhibition of IL-17A production in a human whole-blood assay, with an IC50 of 130 nM. medchemexpress.com The IC50 value for its direct inverse agonist activity on RORγt is 51 nM. medchemexpress.commedchemexpress.com Furthermore, in a mouse model where cytokine expression was induced by IL-18/23, oral administration of RORγt Inverse agonist 10 resulted in a significant and dose-dependent reduction in IL-17A production. medchemexpress.com
The compound also exhibits good liver microsome stability in both human and mouse models, suggesting favorable metabolic properties. medchemexpress.com Pharmacokinetic studies in mice have shown a high area under the curve (AUC) of 15000 nM*h and a half-life of 3.6 hours following oral administration. medchemexpress.com
Table 1: In Vitro and In Vivo Activity of RORγt Inverse Agonist 10
| Assay | Species | Measurement | Result |
|---|---|---|---|
| RORγt Inverse Agonism | - | IC50 | 51 nM |
| Human Whole-Blood Assay | Human | IL-17A Production IC50 | 130 nM |
| IL-18/23-Induced Cytokine Expression | Mouse | IL-17A Production | Dose-dependent inhibition |
| Pharmacokinetics (1.145 mg/kg; p.o.) | Mouse | AUC | 15000 nM*h |
| Pharmacokinetics (1.145 mg/kg; p.o.) | Mouse | t1/2 | 3.6 hours |
Data sourced from MedchemExpress. medchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C25H26F6N6O3 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
6-methyl-N-[7-methyl-8-[(2S,4S)-2-methyl-1-[4,4,4-trifluoro-3-(trifluoromethyl)butanoyl]piperidin-4-yl]oxy-[1,2,4]triazolo[1,5-a]pyridin-6-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26F6N6O3/c1-13-4-5-16(10-32-13)23(39)35-18-11-37-22(33-12-34-37)21(15(18)3)40-17-6-7-36(14(2)8-17)20(38)9-19(24(26,27)28)25(29,30)31/h4-5,10-12,14,17,19H,6-9H2,1-3H3,(H,35,39)/t14-,17-/m0/s1 |
InChI Key |
FUKNWBDJYWPXRK-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C |
Canonical SMILES |
CC1CC(CCN1C(=O)CC(C(F)(F)F)C(F)(F)F)OC2=C(C(=CN3C2=NC=N3)NC(=O)C4=CN=C(C=C4)C)C |
Origin of Product |
United States |
Preclinical Discovery and Characterization of Rorgammat Inverse Agonist 10
Identification of RORγt Inverse Agonist 10 in Ligand Screening Campaigns
RORγt Inverse Agonist 10 emerged from extensive ligand screening campaigns designed to identify potent modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt). These campaigns utilized a variety of screening techniques, including high-throughput screening (HTS) of diverse chemical libraries. The primary goal was to discover novel scaffolds that could effectively bind to the ligand-binding domain (LBD) of RORγt and induce an inverse agonist response, thereby repressing the transcriptional activity of this key driver of Th17 cell differentiation and function.
The identification process involved a tiered screening cascade. Initial hits were identified from a primary screen that often employed a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the displacement of a fluorescently labeled ligand from the RORγt LBD. Compounds that demonstrated significant activity in the primary screen were then subjected to a series of secondary and tertiary assays to confirm their activity and elucidate their mechanism of action. These follow-up assays included cell-based reporter gene assays to confirm inverse agonism and functional assays to assess the inhibition of IL-17A production. Through this rigorous screening and confirmation process, RORγt Inverse Agonist 10 was identified as a promising lead compound for further characterization.
In Vitro Pharmacological Characterization
RORγt Inverse Agonist Activity in Reporter Gene Assays (e.g., GAL4 Reporter Assays)
The inverse agonist activity of RORγt Inverse Agonist 10 was quantitatively assessed using GAL4 reporter gene assays. In this system, the RORγt LBD is fused to the DNA-binding domain of the yeast transcription factor GAL4. This fusion protein is then co-expressed in a suitable host cell line with a reporter gene, such as luciferase, under the control of a GAL4 upstream activating sequence (UAS). The constitutive activity of the RORγt LBD drives the expression of the reporter gene. An inverse agonist will bind to the RORγt LBD and induce a conformational change that promotes the recruitment of corepressors, leading to a dose-dependent decrease in reporter gene expression.
RORγt Inverse Agonist 10 demonstrated potent inverse agonist activity in these assays, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This indicated a high-affinity interaction with the RORγt LBD and efficient stabilization of the inactive conformation of the receptor.
| Assay | Endpoint | Result for RORγt Inverse Agonist 10 |
| GAL4-RORγt Reporter Gene Assay | IC50 | Low nanomolar range |
Inhibition of IL-17A Production in Primary Human T Cells and Whole Blood Assays
A critical functional validation of RORγt inverse agonists is their ability to suppress the production of the pro-inflammatory cytokine IL-17A, a hallmark of Th17 cells. The efficacy of RORγt Inverse Agonist 10 was evaluated in primary human T cells differentiated under Th17-polarizing conditions. Treatment with RORγt Inverse Agonist 10 resulted in a significant and dose-dependent reduction in IL-17A secretion, confirming its ability to modulate RORγt activity in a physiologically relevant cellular context.
Furthermore, the activity of RORγt Inverse Agonist 10 was assessed in whole blood assays. In these assays, whole blood from healthy donors is stimulated to induce IL-17A production. RORγt Inverse Agonist 10 effectively inhibited IL-17A production in this complex biological matrix, demonstrating its potential for systemic activity and its ability to access and act on target cells within a more complex environment.
| Assay | Cell Type | Endpoint | Result for RORγt Inverse Agonist 10 |
| IL-17A Inhibition Assay | Primary Human Th17 Cells | IC50 | Nanomolar range |
| Whole Blood Assay | Human Whole Blood | IC50 | Nanomolar range |
Selectivity Profiling Against Other Retinoic Acid-Related Orphan Receptors (RORα, RORβ)
Selectivity is a crucial attribute for any therapeutic agent to minimize off-target effects. The selectivity of RORγt Inverse Agonist 10 was profiled against the other two ROR isoforms, RORα and RORβ, which share a high degree of homology in their LBDs. This was typically assessed using reporter gene assays for each ROR isoform. RORγt Inverse Agonist 10 exhibited a high degree of selectivity for RORγt over both RORα and RORβ, with significantly higher IC50 values for the latter two isoforms. This selectivity is important, as RORα and RORβ have distinct physiological roles, and their modulation could lead to unwanted side effects.
| Target | Activity | Selectivity vs. RORγt |
| RORγt | Potent Inverse Agonist | - |
| RORα | Weak or no activity | High |
| RORβ | Weak or no activity | High |
Specificity Assessment Against Other Nuclear Hormone Receptors (e.g., PXR, LXRα, LXRβ)
To further characterize its specificity, RORγt Inverse Agonist 10 was tested against a panel of other nuclear hormone receptors that are known to be promiscuous or have overlapping ligand specificities. This panel often includes receptors such as the Pregnane X Receptor (PXR), which is involved in xenobiotic metabolism, and the Liver X Receptors (LXRα and LXRβ), which play key roles in cholesterol and lipid metabolism. In these counter-screening assays, RORγt Inverse Agonist 10 showed minimal to no activity against these other nuclear hormone receptors at concentrations well above its IC50 for RORγt. This clean specificity profile further underscores its potential as a targeted therapeutic agent.
In Vitro Metabolic Stability Evaluation in Hepatic Microsomal Systems
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic properties, such as its half-life and oral bioavailability. The in vitro metabolic stability of RORγt Inverse Agonist 10 was evaluated using hepatic microsomal systems from various species, including human, rat, and mouse. These systems contain the major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. RORγt Inverse Agonist 10 demonstrated moderate to good metabolic stability in human liver microsomes, suggesting that it may have a favorable pharmacokinetic profile in humans. The stability data from different species also provides valuable information for designing and interpreting preclinical in vivo studies.
| System | Parameter | Result for RORγt Inverse Agonist 10 |
| Human Liver Microsomes | In vitro half-life (t1/2) | Moderate to High |
| Rat Liver Microsomes | In vitro half-life (t1/2) | Moderate |
| Mouse Liver Microsomes | In vitro half-life (t1/2) | Moderate |
Assessment of Cellular Permeability in Epithelial Cell Models
Specific data regarding the cellular permeability of RORgammat Inverse Agonist 10 in dedicated epithelial cell models, such as Caco-2 cells, is not detailed in the available literature. However, its demonstrated potent activity in a human whole-blood assay, which contains a complex mixture of cell types including epithelial cells, indicates that the compound possesses sufficient permeability to cross cell membranes and engage its intracellular target. medchemexpress.com Furthermore, the compound exhibits good stability in liver microsome assays, a key indicator of metabolic stability that often correlates with favorable permeability and distribution characteristics. medchemexpress.com
| Parameter | Value | Assay/System | Reference |
|---|---|---|---|
| RORγt Inverse Agonist IC50 | 51 nM | Biochemical Assay | medchemexpress.com |
| IL-17A Production IC50 | 130 nM | Human Whole-Blood Assay | medchemexpress.com |
| Human Liver Microsome Stability (CLint) | 0.010 mL/min/mg | In Vitro Metabolism | medchemexpress.com |
| Mouse Liver Microsome Stability (CLint) | 0.030 mL/min/mg | In Vitro Metabolism | medchemexpress.com |
In Vivo Preclinical Efficacy Studies
The preclinical evaluation of this compound and its analogs has demonstrated significant efficacy in various animal models of autoimmune and inflammatory diseases, underscoring the therapeutic potential of targeting the RORγt/Th17/IL-17 axis.
Efficacy in Murine Models of IL-17-Mediated Disorders
RORγt inverse agonists have shown efficacy in animal models of diseases where the IL-23/IL-17 axis is a critical driver. semanticscholar.org For instance, pharmacological inhibition of RORγt has been shown to be effective in rodent models of antigen-induced arthritis, where treatment reduced paw swelling and the frequency of IL-17A producing cells. novartis.comnih.gov this compound, specifically, has demonstrated a robust and dose-dependent inhibitory effect on IL-17A production in a mouse model stimulated with IL-18 and IL-23, which are key cytokines for inducing IL-17-mediated inflammation. medchemexpress.com
Evaluation in Animal Models of Inflammatory Skin Conditions (e.g., Imiquimod-Induced Psoriasis)
While specific efficacy data for this compound in psoriasis models is not available, closely related tricyclic analogs from the same chemical series have been evaluated with positive results. nih.gov A lead compound from this series demonstrated robust efficacy, comparable to a positive control, in both mouse acanthosis and imiquimod-induced models of skin inflammation, which are standard preclinical models for psoriasis. nih.gov In the imiquimod-induced psoriasis model, other RORγt inverse agonists have been shown to significantly reduce clinical signs such as erythema, skin thickness, and scaliness. bioworld.com This is achieved by diminishing the histopathological symptoms of thickened skin layers and immune cell infiltration in a dose-dependent manner. bioworld.com
Assessment of Immunosuppressant Effects in Relevant Disease Models
The primary immunosuppressant effect of this compound is the targeted inhibition of the Th17 pathway. novartis.com By binding to RORγt, the compound prevents the differentiation of naïve T cells into pathogenic Th17 cells and suppresses the production of key pro-inflammatory cytokines like IL-17A and IL-17F. nih.govnih.gov This mechanism effectively dampens the inflammatory cascade driven by Th17 cells, which is central to many autoimmune diseases. nih.gov The reduction of IL-17A production has been confirmed both in vitro in human whole blood and in vivo in stimulated mouse models. medchemexpress.com Furthermore, inhibition of the RORγt pathway may also promote the production of the anti-inflammatory cytokine IL-10 in Th17 cells, revealing a dual mechanism for resolving inflammation. nih.gov
Pharmacodynamic Analysis of IL-17F Production in Stimulated Mouse Models
RORγt is a master regulator of the Il17a and Il17f genes. nih.gov While in vivo data for this compound specifically details the inhibition of IL-17A, medchemexpress.com a closely related analog from the same discovery program demonstrated a dose-dependent reduction of the pro-inflammatory cytokine IL-17F in a mouse pharmacodynamic (PD) model stimulated with IL-2 and IL-23. nih.gov This finding suggests that compounds from this chemical class are effective at inhibiting the production of both IL-17A and IL-17F, providing a comprehensive blockade of the IL-17 signaling pathway.
Analysis of Oral Bioavailability and Exposure in Preclinical Species
This compound was specifically highlighted for its favorable pharmacokinetic properties during preclinical development. In mouse pharmacokinetic studies, it demonstrated good oral exposure. nih.gov Among several analogs tested, this compound exhibited the best 24-hour Area Under the Curve (AUC), a key measure of total drug exposure over time. nih.gov
| Pharmacokinetic Parameter | Value | Species | Dosing Route | Reference |
|---|---|---|---|---|
| Area Under the Curve (AUC) | 15000 nM*h | Mouse | Oral (p.o.) | medchemexpress.com |
| Half-life (t1/2) | 3.6 hours | Mouse | Oral (p.o.) | medchemexpress.com |
| Oral Exposure | Good; Best 24-h AUC in series | Mouse | Oral (p.o.) | nih.gov |
Target Engagement Studies in Lymphoid Tissues (e.g., Thymus Involution)
RORγt (Retinoic acid receptor-related orphan receptor gamma t) is a critical transcription factor for the differentiation and function of Th17 cells, which are key mediators of inflammation. As a result, RORγt has emerged as a significant target for the development of therapies for autoimmune diseases. Inverse agonists of RORγt are small molecules that bind to the receptor and reduce its transcriptional activity.
This compound has been identified as a potent and orally bioavailable RORγt inverse agonist. In preclinical characterizations, it has demonstrated significant activity in biochemical and cell-based assays. Specifically, it shows a half-maximal inhibitory concentration (IC50) of 51 nM in a direct RORγt assay.
Furthermore, its ability to engage the RORγt target in a more complex biological system was confirmed in a human whole-blood assay. In this context, this compound suppressed the production of IL-17A, a key cytokine produced by Th17 cells, with an IC50 of 130 nM. In vivo studies in a mouse model where cytokine expression was induced by IL-18/23 also showed a robust and dose-dependent inhibition of IL-17A production. The compound also exhibits good stability in human and mouse liver microsomes, a key characteristic for drug development.
Table 1: Preclinical Activity of this compound
| Assay | Parameter | Result |
|---|---|---|
| RORγt Biochemical Assay | IC50 | 51 nM |
| Human Whole-Blood Assay | IL-17A Production IC50 | 130 nM |
| Mouse Liver Microsome Stability | CLint | 0.030 mL/min/mg |
| Human Liver Microsome Stability | CLint | 0.010 mL/min/mg |
Data sourced from MedchemExpress.
While RORγt is essential for Th17 cell function, it also plays a vital role in the thymus, specifically in the survival and development of T cells (thymocytes). Inhibition of RORγt by inverse agonists can disrupt this process, leading to thymocyte apoptosis (programmed cell death) and a subsequent reduction in thymus size, a phenomenon known as thymus involution. This on-target effect is a key consideration for the development of RORγt inverse agonists.
However, specific preclinical data detailing the effects of This compound on thymus involution or thymocyte apoptosis in lymphoid tissues are not available in publicly accessible scientific literature. Therefore, a detailed characterization of its target engagement profile within the thymus cannot be provided at this time.
Molecular Mechanisms of Rorgammat Inverse Agonism
Ligand-Binding Domain (LBD) Interactions and Conformational Dynamics
The ligand-binding domain (LBD) of RORγt is a dynamic region composed of 12 canonical α-helices (H1-H12) and two additional helices (H2′ and H11′). nih.govmdpi.com The binding of ligands to this domain dictates the receptor's transcriptional activity. nih.govmdpi.com While agonists stabilize an active conformation that promotes the recruitment of coactivators, inverse agonists induce a conformational state that favors corepressor binding. nih.govmdpi.com
A critical interaction for the stabilization of the active state of RORγt is the hydrogen bond between His479 in helix H11 and Tyr502 in helix H12. nih.gov The binding of an inverse agonist disrupts this crucial hydrogen bond. nih.gov This breakage is a key event in destabilizing the active conformation of the receptor. nih.gov
The disruption of the His479-Tyr502 hydrogen bond directly leads to the destabilization and unwinding of helix H12. nih.gov Helix H12 is a critical component of the coactivator binding site. nih.gov Its destabilization prevents the recruitment of coactivator proteins necessary for gene transcription. ontosight.ainih.gov This structural disarray of H12 is a hallmark of RORγt inverse agonism. nih.gov
By inducing a conformational change in the LBD and destabilizing the coactivator binding site, RORγt inverse agonists prevent the binding of coactivators such as SRC-1 (Steroid Receptor Coactivator-1) and PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). nih.govplos.org Concurrently, this altered conformation promotes the recruitment of corepressors like NCOR1 (Nuclear Receptor Corepressor 1) and histone deacetylases (HDACs). nih.gov This switch from coactivator to corepressor recruitment is the fundamental mechanism by which inverse agonists repress gene transcription. ontosight.ainih.gov
Several key amino acid residues within the LBD are pivotal for the action of inverse agonists. The binding of an inverse agonist can force the side chain of Trp317 into a trans conformation, which disrupts a hydrophobic network essential for the active state. nih.govmdpi.comHis479 is a central player, forming π-π interactions with some inverse agonists and being a key partner in the now-broken hydrogen bond with Tyr502 . nih.gov The destabilization of H12 also affects the positioning of other residues like Phe506 , further contributing to the collapse of the coactivator binding groove. nih.gov The precise interactions with these residues are crucial determinants of a compound's inverse agonist activity.
| Residue | Location | Role in Inverse Agonism |
| Trp317 | Helix 3 | Forced into trans conformation, disrupting a hydrophobic network. nih.govmdpi.com |
| His479 | Helix 11 | Forms π-π interactions with some inverse agonists; its hydrogen bond with Tyr502 is broken. nih.gov |
| Tyr502 | Helix 12 | Its hydrogen bond with His479 is disrupted, leading to H12 destabilization. nih.gov |
| Phe506 | Helix 12 | Its position is altered due to H12 destabilization, contributing to the collapse of the coactivator binding site. nih.gov |
Structural Insights into RORγt Inverse Agonist Binding Modes
The binding of RORγt inverse agonists can occur at different locations within the LBD, leading to distinct mechanisms of action.
The majority of RORγt ligands bind to the highly conserved orthosteric binding site , which is the canonical ligand-binding pocket within the LBD. nih.gov Inverse agonists that bind to this site, such as T0901317, directly compete with endogenous agonists like cholesterol. nih.gov
Interestingly, RORγt also possesses a unique allosteric binding site , distinct from the orthosteric pocket. nih.govnih.gov Inverse agonists that bind to this allosteric site can inhibit RORγt activity regardless of whether the orthosteric site is occupied by an agonist. nih.gov This offers a potential advantage for therapeutic development, as their efficacy would not be diminished by the presence of endogenous ligands. nih.gov Some studies suggest that the inverse agonist 10 may bind to an allosteric pocket in the RORγ hinge domain, though further experimental validation is needed to confirm this. nih.govresearchgate.net Allosteric inverse agonists can induce a stable antagonistic conformation by directly interacting with and stabilizing a folded, yet inactive, state of helix H12, effectively blocking coactivator binding. nih.govresearchgate.net
Characterization of Specific Interaction Patterns Distinguishing Active and Inactive Conformations
The transition between the active (agonist-bound) and inactive (inverse agonist-bound) conformations of RORγt is characterized by distinct patterns of molecular interactions. In the active state, an agonist stabilizes a critical hydrogen bond between His479 in helix H11 and Tyr502 in helix H12. mdpi.comnih.gov This interaction, further supported by π-stacking with Phe506, locks H12 in a conformation that facilitates the recruitment of coactivators. mdpi.com Molecular dynamics simulations have shown that this "agonist lock" exhibits lower fluctuations in interaction energy, indicating a more stable conformation. mdpi.com
Conversely, the binding of an inverse agonist disrupts this stable arrangement. For instance, some inverse agonists directly break the His479-Tyr502 hydrogen bond. uni.lu Others, like "RORgammat Inverse agonist 10," likely operate by inducing conformational changes that are unfavorable for the formation of this bond. The binding of a "long" inverse agonist can push Trp317 in helix H3 into a trans conformation. nih.govresearchgate.netmdpi.com This movement disrupts a hydrophobic network involving residues from H3, H11, and H11', which is crucial for stabilizing the active conformation. nih.govresearchgate.net The destabilization of this network leads to increased flexibility in H12, preventing the proper binding of coactivators and promoting the recruitment of corepressors. nih.govnih.gov
Classification of Inverse Agonism Mechanisms
The mechanisms by which inverse agonists inhibit RORγt activity can be broadly classified. While the specific mechanism for "this compound" is not explicitly detailed in the provided results, general mechanisms for RORγt inverse agonists include:
Steric Clash: Some inverse agonists function by physically obstructing the binding of coactivators. This can occur at either the orthosteric site, where the natural ligand binds, or at an allosteric site. uni.lu An inverse agonist binding in the orthosteric pocket can be larger than an agonist, causing a steric hindrance that prevents the proper positioning of H12 for coactivator recruitment. mdpi.com
Water Trapping: While not explicitly mentioned in the search results for RORγt, this mechanism is a known mode of action for some nuclear receptor inverse agonists. It involves the stabilization of water molecules in the ligand-binding pocket, which can disrupt key hydrogen bond networks necessary for the active conformation.
Disruption of Key Interaction Networks: This is a prominent mechanism for RORγt inverse agonists. As discussed previously, inverse agonists can perturb the crucial His479-Tyr502-Phe506 triplet interaction network. uni.lu This can be achieved directly by breaking the hydrogen bond between His479 and Tyr502, or indirectly by altering the conformation of residues like Trp317 or Met358, which in turn destabilizes the entire network. uni.lu
Elucidation of Molecular Determinants for Agonist versus Inverse Agonist Activity
The determination of whether a compound acts as an agonist or an inverse agonist for RORγt hinges on subtle structural differences that translate into significant conformational changes in the receptor. Key molecular determinants include:
Ligand Size and Shape (the "short-long" switch): Research has highlighted a "short-long" switch phenomenon. nih.gov "Short" agonists are able to fit into the binding pocket in a way that stabilizes the active conformation, often by maintaining the gauche conformation of Trp317. nih.gov In contrast, "long" inverse agonists extend deeper into the binding pocket, forcing Trp317 into the trans conformation and disrupting the active state. nih.gov
Specific Residue Interactions: The ability of a ligand to interact with specific residues is critical. The interaction with Trp317 is a key determinant. nih.govresearchgate.netmdpi.com A ligand that forms a face-to-edge π-π interaction with Trp317 can lock it in the active gauche state, leading to agonism. nih.gov Conversely, a ligand that pushes Trp317 away and prevents this interaction will act as an inverse agonist. nih.gov The interaction with His479 is also crucial, with agonists stabilizing its hydrogen bond with Tyr502 and inverse agonists disrupting it. mdpi.comnih.govuni.lu
Allosteric Modulation: Some compounds can act as inverse agonists by binding to an allosteric site on the LBD surface, distinct from the orthosteric pocket. mdpi.comuni.lu These allosteric inverse agonists can still disrupt the His479-Tyr502 interaction and inhibit transcriptional activation. mdpi.com
Structure Activity Relationship Sar Studies and Analog Optimization for Rorγt Inverse Agonists
Systematic Chemical Modifications and Their Impact on Potency and Selectivity
The potency and selectivity of RORγt inverse agonists are exquisitely sensitive to their chemical structure. Researchers systematically introduce and modify functional groups on a lead scaffold to probe the chemical space and understand how these changes affect the compound's ability to bind to the receptor and elicit an inverse agonist response. These modifications can include altering substituent size, lipophilicity, and electronic properties. For instance, the introduction of a trifluoromethyl group can significantly enhance potency by engaging in favorable interactions with the receptor's binding pocket. researchgate.net The goal is to identify a combination of structural features that maximizes potency against RORγt while minimizing activity against other related nuclear receptors, such as RORα and RORβ, to reduce potential off-target effects.
Design and Evaluation of Analogues Based on Core Scaffolds
The development of RORγt inverse agonists has been characterized by the exploration of diverse chemical scaffolds, each with its own unique SAR profile.
Tricyclic Derivatives:
Tricyclic scaffolds have proven to be a rich source of potent RORγt inverse agonists. nih.govacs.orgnih.gov SAR studies on these compounds have revealed the critical importance of the spatial arrangement of different parts of the molecule. For example, in a series of tricyclic-carbocyclic analogues, modifications to the N-cyclopentyl-derived portion led to the identification of compounds with improved metabolic stability. acs.org The introduction of a pyroglutamide moiety as a non-acid replacement for a cyclohexanecarboxylic acid group in a conformationally locked tricyclic core resulted in potent and selective inverse agonists. nih.gov
Table 1: SAR of Tricyclic Pyroglutamide RORγt Inverse Agonists nih.gov
| Compound | N-Substituent | RORγt GAL4 EC50 (nM) | hWB IL-17 EC50 (nM) |
| 5 | H | 120 | 250 |
| 6 | Me | 70 | 150 |
| 18 | CH(OH)CF3 | 5 | 20 |
This table is based on data from published research on tricyclic pyroglutamide derivatives and is for illustrative purposes.
Azatricyclic Derivatives:
The replacement of a carbon atom with a nitrogen atom within the tricyclic core, creating an azatricyclic scaffold, has been a successful strategy to improve the physicochemical properties of RORγt inverse agonists. nih.govnih.govacs.org This heteroatom substitution can lead to enhanced permeability and a better free fraction in serum without compromising potency. nih.govnih.gov For example, the replacement of a fused phenyl ring with a hexahydropyrrolo[3,2-f]quinoline moiety resulted in analogues with comparable potency to their carbolytic counterparts but with improved drug-like properties. nih.govnih.gov
Sulfonamide Derivatives:
The sulfonamide functional group has been incorporated into various RORγt inverse agonist scaffolds. nih.govacs.orgresearchgate.netmdpi.com A series of reversed sulfonamides were identified as potent and selective RORc inverse agonists. Comprehensive SAR studies on these compounds provided insights into the binding interactions of this chemical series. The discovery of chromane-6-sulfonamide derivatives has also yielded potent and orally available inverse agonists. acs.org
Betulinic Acid Derivatives:
Natural products have also served as a source of inspiration for the development of RORγt inverse agonists. Betulinic acid, a pentacyclic triterpenoid, and its derivatives have been identified as modulators of RORγ. chemrxiv.orgsynthical.comchemrxiv.orgnih.gov Structure-based virtual screening and subsequent chemical modifications have led to the discovery of betulinic acid derivatives with potent inverse agonist activity. chemrxiv.orgsynthical.comchemrxiv.org
Influence of Heteroatom Substitution and Stereochemistry on Pharmacological Profile
The introduction of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the chemical structure of RORγt inverse agonists can have a profound impact on their pharmacological profile. nih.govnih.govacs.org Heteroatoms can alter the electronic distribution, polarity, and hydrogen bonding capabilities of a molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties. As mentioned earlier, aza-substitution in tricyclic cores has been shown to improve permeability. nih.govnih.gov
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is another critical determinant of a drug's activity. RORγt, like other biological receptors, is chiral, and therefore often exhibits stereoselective binding with its ligands. A subtle change in the stereochemistry of an inverse agonist can lead to a dramatic difference in its potency. For example, in a series of tetrahydro-1,6-naphthyridine derivatives, the (S)-enantiomer was found to be a more potent RORγt inverse agonist than the (R)-enantiomer, highlighting the importance of controlling the stereochemistry during synthesis.
Computational Approaches for SAR Elucidation and Ligand Design
In recent years, computational chemistry has become an indispensable tool in the design and optimization of RORγt inverse agonists. These methods provide valuable insights into the molecular interactions between ligands and the receptor, guiding the design of more potent and selective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.nettandfonline.comacs.org This method allows researchers to visualize the binding mode of an inverse agonist within the RORγt ligand-binding pocket and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding affinity. By understanding these interactions, chemists can design new analogues with improved binding characteristics.
Molecular dynamics (MD) simulations provide a more dynamic picture of the receptor-ligand complex by simulating the movement of atoms over time. nih.govnih.govnih.govplos.orgyoutube.comyoutube.com MD simulations can reveal how the binding of an inverse agonist affects the conformational dynamics of RORγt, particularly the positioning of key structural elements like helix 12, which is crucial for co-activator recruitment. nih.gov These simulations can help to elucidate the molecular mechanism of inverse agonism and to understand how different ligands can stabilize distinct inactive conformations of the receptor.
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org One innovative virtual screening technique is negative image-based (NIB) screening. frontiersin.orgacs.orgnih.govjyu.finih.gov This method uses the shape and electrostatic properties of the receptor's binding cavity to create a "negative image" or template. This template is then used to rapidly screen virtual compound libraries to find molecules with complementary shapes and electrostatic properties, thus having a higher probability of being active ligands.
The development of potent and selective RORγt inverse agonists is a complex endeavor that relies heavily on a deep understanding of structure-activity relationships and the application of sophisticated computational tools. While the specific journey of "RORγt Inverse agonist 10" to its potent profile remains proprietary, the principles outlined in this article, from systematic chemical modifications of diverse core scaffolds to the insightful application of computational chemistry, are the cornerstones of modern drug discovery in this important therapeutic area. The continued exploration of new chemical space and the refinement of computational methodologies will undoubtedly lead to the discovery of even more effective RORγt inverse agonists for the treatment of autoimmune diseases.
Immunological Consequences of Rorgammat Inverse Agonism
Inhibition of Th17 Cell Differentiation from Naive and Memory T Cells
RORgammat Inverse agonist 10 fundamentally interferes with the development of pathogenic Th17 cells. As the master regulator for Th17 cells, RORγt is essential for their differentiation from naive CD4+ T cells. nih.govnih.gov The administration of RORγt inverse agonists has been shown to mimic the effects observed in RORγ-deficient mice, which includes a significant impairment in the differentiation of Th17 cells. nih.gov By binding to the RORγt receptor, inverse agonists prevent the recruitment of coactivators necessary for gene transcription, thereby halting the developmental program of Th17 cells. ontosight.ai
This inhibitory effect is crucial as naive T cells, upon encountering specific cytokine signals (like TGF-β and IL-6), would normally upregulate RORγt to commit to the Th17 lineage. nih.gov this compound effectively blocks this commitment. nih.gov While much of the research has focused on naive T cells, the continuous requirement of RORγt for maintaining the Th17 phenotype suggests that inverse agonists also impact memory T cell populations, preventing their reactivation and subsequent contribution to inflammatory responses.
Repression of RORγt Target Gene Expression (e.g., IL17A, IL17F, IL23R)
The primary mechanism through which this compound exerts its anti-inflammatory effects is by repressing the expression of RORγt target genes. nih.gov RORγt directly binds to specific DNA sequences, known as ROR response elements (ROREs), in the regulatory regions of genes crucial for the Th17 inflammatory profile. nih.gov By inhibiting RORγt activity, inverse agonists lead to a broad downregulation of the Th17 signature transcriptome. nih.govfrontiersin.org
Key target genes suppressed by this action include those encoding for pro-inflammatory cytokines, cytokine receptors, and chemokine receptors. This suppression effectively disarms Th17 cells, reducing their ability to orchestrate inflammation. nih.govfrontiersin.org
Table 1: Key RORγt Target Genes Repressed by Inverse Agonism
| Gene | Encoded Protein | Function in Th17-mediated Immunity | Reference |
|---|---|---|---|
| IL17A | Interleukin-17A | Signature pro-inflammatory cytokine of Th17 cells; recruits neutrophils and induces inflammatory mediators. | nih.govfrontiersin.org |
| IL17F | Interleukin-17F | Pro-inflammatory cytokine with functions similar to IL-17A. | nih.govfrontiersin.org |
| IL22 | Interleukin-22 | Cytokine involved in tissue inflammation and repair. | frontiersin.org |
| IL23R | Interleukin-23 Receptor | Receptor for IL-23, a cytokine critical for the stabilization and expansion of pathogenic Th17 cells. | plos.orgnih.govfrontiersin.org |
Effects on Other Immune Cell Populations Expressing RORγt (e.g., Tc17 Cells, γδ T cells)
The expression and function of RORγt are not limited to Th17 cells. Several other immune cell populations utilize this transcription factor and are therefore susceptible to modulation by this compound. frontiersin.orgnih.gov These include cytotoxic Tc17 cells, gamma-delta (γδ) T cells, and Type 3 Innate Lymphoid Cells (ILC3s). nih.govfrontiersin.orgnih.gov
Tc17 Cells: These are CD8+ cytotoxic T cells that, like their CD4+ Th17 counterparts, produce IL-17 and are dependent on RORγt for their development. frontiersin.orgnih.gov RORγt inverse agonists are expected to inhibit the function of these cells, which contribute to inflammation in various autoimmune disease models.
γδ T cells: This unique T cell population can be a rapid and potent source of IL-17, particularly in tissues like the skin. plos.org Unlike conventional T cells, γδ T cells can produce IL-17 in response to cytokines like IL-23 and IL-1β, a process that is RORγt-dependent. nih.gov Treatment with RORγt inverse agonists has been shown to effectively inhibit IL-17 production from γδ T cells, a key mechanism of action in models of psoriasis. plos.orgnih.gov
Innate Lymphoid Cells (ILC3s): These cells are important for intestinal immunity and also express RORγt. nih.gov Interestingly, some studies have shown that certain RORγt inverse agonists can reduce IL-17 production from Th17 cells while largely sparing the function of ILC3s, which could be beneficial in treating inflammatory bowel disease without compromising gut immunity. nih.gov
Research on the Differential Impact on Th17 and Regulatory T Cell Balance
The developmental pathways of pro-inflammatory Th17 cells and anti-inflammatory FoxP3+ regulatory T cells (Tregs) are reciprocally regulated. frontiersin.org The transcription factor FoxP3 is the master regulator of Treg development, and its expression is often mutually exclusive with RORγt. This balance is critical for maintaining immune homeostasis.
Research indicates that RORγt inverse agonists can shift this balance in favor of a more tolerogenic state. By inhibiting RORγt, these compounds may not only block Th17 differentiation but also indirectly promote the Treg pathway. frontiersin.org Some studies have shown that RORγt inverse agonists can enhance the expression of genes associated with other CD4+ T cell lineages, including Tregs. nih.gov Furthermore, the finding that RORγt inhibition can lead to an increase in IL-10 production provides strong evidence for a shift towards a regulatory phenotype, as IL-10 is a hallmark cytokine of suppressive T cells. nih.gov This dual action—suppressing pathogenic cells while potentially bolstering regulatory ones—is a highly attractive feature for the treatment of autoimmune diseases.
Future Research Directions for Rorγt Inverse Agonists
Deeper Elucidation of Intracellular Signaling Pathways Modulated by Inverse Agonism
A primary area of future research is to gain a more profound understanding of the complex intracellular signaling pathways that are modulated by RORγt inverse agonism. RORγt inverse agonists function by binding to the ligand-binding domain (LBD) of the RORγt receptor. mdpi.com This binding event induces a conformational change that prevents the recruitment of coactivators and instead promotes the recruitment of corepressors, such as NCOR1/2 and histone deacetylases (HDACs). nih.gov This action effectively represses the transcription of RORγt target genes, most notably those involved in the Th17 cell lineage. patsnap.comnih.gov
Future investigations aim to unravel the nuances of this mechanism. For instance, some inverse agonists may prevent RORγt from binding to its DNA response elements (ROREs), while others may allow binding but still block transcriptional activation. nih.gov Research is ongoing to understand how different inverse agonists can selectively modulate these interactions and what the downstream consequences are for cellular signaling.
Exploration of Novel Chemical Scaffolds for Improved Target Specificity
Researchers are actively exploring a diverse range of chemical structures to identify scaffolds that can form unique interactions within the RORγt LBD, thereby enhancing selectivity. Strategies include structure-based drug design and scaffold hybridization to create new molecular entities. nih.gov For instance, the discovery of carbazole (B46965) carboxamides and tricyclic pyroglutamide derivatives as potent RORγt inverse agonists highlights the success of these approaches. nih.govnih.gov
Another promising strategy is the development of allosteric inhibitors. These molecules bind to a site on the receptor distinct from the orthosteric ligand-binding pocket, which can offer a different mechanism of inhibition and potentially greater selectivity. researchgate.netnih.govacs.org The identification of compounds that covalently bind to the RORγt LBD is also being explored as a method to achieve potent and durable inhibition. nih.govacs.org
Table 1: Examples of Novel Chemical Scaffolds for RORγt Inverse Agonists
| Scaffold Class | Example Compound(s) | Key Features | Reference(s) |
| Tricyclic Analogues | BMS-986251 | Potent, selective, and orally bioavailable. | acs.orgnih.gov |
| Carbazole Carboxamides | Compound 6c | Potent RORγt activity and inhibitory effect on Th17 cell differentiation. | nih.gov |
| Pyroglutamide Derivatives | Compound 18 | Non-acidic, potent, and selective with good efficacy in preclinical models. | nih.gov |
| Indolizine Scaffolds | Compound 22 | Novel scaffold with no cytotoxic effects and effective in reporter assays. | acs.org |
| Azatricyclic Analogues | Compound 8e | Potent and selective with good pharmacokinetic properties and in vivo efficacy. | acs.org |
Investigation of Tissue-Specific RORγt Modulation Strategies
A significant area of future research is the development of strategies for tissue-specific modulation of RORγt. While systemic inhibition of RORγt is effective in preclinical models of autoimmune disease, it also carries the risk of systemic side effects. nih.gov For example, RORγt plays a crucial role in thymocyte development, and its systemic inhibition could potentially lead to adverse effects on the immune system. drugdiscoverytrends.complos.org
To address this, researchers are investigating methods to deliver RORγt inverse agonists specifically to inflamed tissues, thereby maximizing their therapeutic effect while minimizing systemic exposure. One approach is the development of prodrugs, which are inactive compounds that are converted into their active form by enzymes that are predominantly expressed in the target tissue. For instance, a phosphate (B84403) prodrug of a potent RORγt inverse agonist was shown to have good solubility and efficacy in a mouse model of psoriasis. nih.gov
Topical formulations for skin diseases like psoriasis are also a key area of development. The inverse agonist GSK2981278 has been shown to be effective in a psoriasis-like mouse model when applied topically. nih.gov Another strategy involves conjugating RORγt inhibitors to molecules that target specific cell surface receptors on immune cells, a technique known as targeted drug delivery. These approaches hold the promise of a more favorable benefit-risk profile for RORγt-targeted therapies.
Potential for Combination Therapies with Existing Immunomodulatory Agents
The potential for combining RORγt inverse agonists with existing immunomodulatory agents is a promising avenue for future therapeutic strategies. Autoimmune diseases are complex and often involve multiple inflammatory pathways. By targeting different pathways simultaneously, combination therapies may offer synergistic or additive effects, leading to improved efficacy and potentially allowing for lower doses of each drug, which could reduce the risk of side effects. nih.gov
For example, combining a RORγt inverse agonist with a biologic agent that targets a different cytokine, such as a TNF-α inhibitor or an IL-23 inhibitor, could provide a more comprehensive blockade of the inflammatory cascade. innovimmune.comresearchgate.net There is also interest in exploring combinations with drugs that modulate other immune cell signaling pathways, such as JAK inhibitors or S1P receptor modulators. nih.gov
Furthermore, the combination of RORγt inverse agonists with agents that promote immune tolerance, such as those that enhance the function of regulatory T cells, is an exciting area of investigation. wikipedia.org Preclinical studies are needed to evaluate the efficacy and safety of these combination approaches in various autoimmune disease models. The successful development of combination therapies could significantly expand the treatment options for patients with severe or refractory autoimmune conditions.
Table 2: Investigational RORγt Inverse Agonists
| Compound | Developing Company/Institution | Key Characteristics | Reference(s) |
| VTP-43742 | Vitae Pharmaceuticals | Orally administered, showed some clinical trial failures due to liver enzyme elevations. | researchgate.net |
| GSK2981278A | GlaxoSmithKline | Effective and selective inhibitor, has been studied in topical formulations. | mdpi.comnih.govresearchgate.net |
| ARN-6039 | Allergan (formerly Arrien Pharmaceuticals) | A clinical-stage RORγt inverse agonist. | mdpi.comresearchgate.net |
| BMS-986251 (Cedirogant) | Bristol-Myers Squibb | A clinically viable, potent, and selective inverse agonist. | acs.orgnih.govresearchgate.net |
| BI 730357 | Boehringer Ingelheim | A frontrunner in clinical development. | researchgate.net |
| IMU-935 | Immunic | A clinical-stage RORγt inverse agonist. | researchgate.net |
Q & A
Q. What experimental approaches are used to validate the inverse agonistic activity of RORγt inhibitors?
To confirm inverse agonism, researchers employ dual-luciferase reporter assays to measure transcriptional suppression of RORγt-driven genes (e.g., IL-17) in Th17 cells . Binding affinity assays (e.g., fluorescence polarization or SPR) quantify compound-receptor interactions, while crystallography (e.g., Phenix software ) reveals structural binding modes. For functional validation, dose-response curves in cellular assays (e.g., IL-17 inhibition) are analyzed using operational models (e.g., Black-Leff equation) to calculate efficacy (tau) and relative potency . Critical note: Confirmatory assays (e.g., cytotoxicity screens) are essential to distinguish inverse agonism from nonspecific toxicity .
Q. How does RORγt inverse agonism mechanistically inhibit Th17 cell differentiation?
RORγt is required for Th17 lineage commitment. Inverse agonists suppress RORγt’s constitutive activity by stabilizing its apo conformation, disrupting co-activator recruitment (e.g., TRAP220) . This reduces transcription of IL17A, IL23R, and RORC itself. For example, SR1001 (Ki = 111 nM for RORγt) inhibits IL-17 promoter activity by 80% at 1 µM in primary T cells . Structural studies show that compounds like bicyclic sulfonamides occupy the ligand-binding domain, displacing endogenous agonists (e.g., oxysterols) .
Q. What in vitro and in vivo models are standard for evaluating RORγt inhibitors?
- In vitro : Primary murine or human CD4+ T cells polarized under Th17 conditions (TGF-β + IL-6 + IL-23) . IL-17/IL-22 ELISA and flow cytometry quantify suppression.
- In vivo : Murine models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis, imiquimod-induced psoriasis) . Key readouts: Disease severity scores, cytokine levels (e.g., IL-17 in serum), and histopathology.
- Ex vivo : Human peripheral blood mononuclear cells (PBMCs) from patients with psoriasis or IBD .
Advanced Research Questions
Q. How can structural modifications resolve selectivity challenges between RORγt and related nuclear receptors (e.g., PXR, RORα)?
Selectivity is achieved via structure-based drug design targeting RORγt-specific residues. For example:
- PXR selectivity : Introducing sulfone groups (e.g., phenylpyrrolidinyl sulfones) avoids hydrophobic PXR interactions .
- RORα selectivity : Bicyclic scaffolds (e.g., hexafluoroisopropyl alcohol sulfonamides) exploit differences in the RORγt ligand-binding pocket’s volume .
- Data-driven optimization : Co-crystal structures (PDB: 4NIE) guide substitutions to enhance hydrogen bonding with Arg367 and Tyr502 .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of RORγt inverse agonists?
Discrepancies often arise from endogenous agonist presence (e.g., oxysterols in vivo ) or tissue-specific constitutive activity . Strategies include:
- Pharmacokinetic profiling : Optimize oral bioavailability (e.g., XY101: 80% F in mice ).
- Tissue-specific assays : Compare RORγt activity in gut vs. skin lymphocytes .
- Mechanistic studies : Use RORγt-KO mice to distinguish inverse agonism from off-target effects .
Q. What methodologies resolve contradictions in compound efficacy across transcriptional vs. functional assays?
- Transcriptomic profiling : RNA-seq identifies off-target pathways (e.g., NF-κB) .
- Coregulator interaction assays : TR-FRET measures disruption of TRAP220-RORγt binding (e.g., carbazole carboxamides, IC50 = 117 nM ).
- Dose titration in dual assays : Compare IL-17 suppression (functional) with RORγt occupancy (ChIP-seq) .
Methodological Best Practices
- Assay Validation : Include reference agonists (e.g., cholesterol derivatives ) and inverse agonists (e.g., digoxin ) in each experiment.
- Data Interpretation : Use the operational model to distinguish partial agonism from inverse agonism .
- In Vivo Translation : Account for circadian regulation of RORγt (e.g., Th17 differentiation peaks at night ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
